
Ethyl 1-(2,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Descripción general
Descripción
Ethyl 1-(2,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (EDTP) is an organic compound that belongs to the pyrazole family of compounds. It is a white crystalline solid with a melting point of 80 °C and a boiling point of 288 °C. EDTP is a widely used compound in scientific research due to its unique properties, including its ability to act as an inhibitor of enzymes and its potential to be used as an anti-cancer drug.
Mecanismo De Acción
Ethyl 1-(2,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been found to act as an inhibitor of enzymes such as carbonic anhydrase. It binds to the active site of the enzyme, blocking its activity and preventing the enzyme from catalyzing its reaction. It has also been found to act as a substrate for the synthesis of other organic compounds, such as amines and carboxylic acids.
Biochemical and Physiological Effects
Ethyl 1-(2,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in experimental studies, as well as to inhibit the activity of enzymes such as carbonic anhydrase. It has also been found to have anti-inflammatory and anti-bacterial properties, and it has been shown to be toxic to certain types of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-(2,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has a number of advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 80 °C and a boiling point of 288 °C. It is also relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, it does have some limitations, as it is highly toxic and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for Ethyl 1-(2,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate research. It could be further investigated as an anti-cancer drug, as well as an inhibitor of enzymes such as carbonic anhydrase. It could also be used as a substrate for the synthesis of other organic compounds, such as amines and carboxylic acids. Additionally, it could be further explored for its anti-inflammatory and anti-bacterial properties, and it could be studied for its potential to be used as an insecticide. Finally, further research could be conducted to explore the potential of Ethyl 1-(2,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate to be used as a preservative in food products.
Aplicaciones Científicas De Investigación
Ethyl 1-(2,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research. It has been used as an inhibitor of enzymes such as carbonic anhydrase and as a substrate for the synthesis of various other organic compounds. It has also been used as an anti-cancer drug in experimental studies, as it has been shown to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
ethyl 1-(2,4-dichlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2F3N2O2/c1-2-22-12(21)8-6-19-20(11(8)13(16,17)18)10-4-3-7(14)5-9(10)15/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVONCKHKVVAKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2,4-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

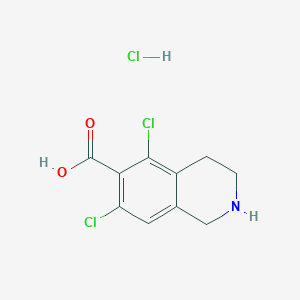
![5-Methoxy-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B6300751.png)
![3-Methoxybicyclo[1.1.1]pentane-1-methanol](/img/structure/B6300763.png)
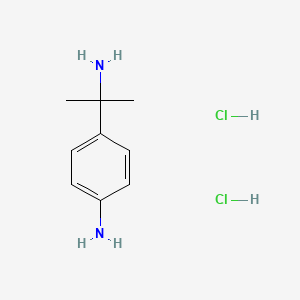
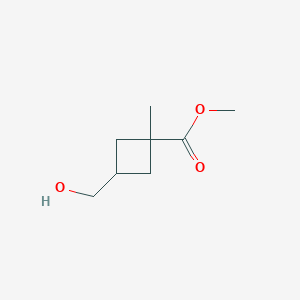

![tert-Butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate](/img/structure/B6300798.png)
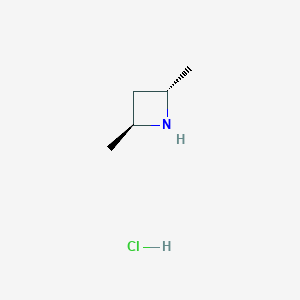
![2-(t-Butoxycarbonyl)-2-azabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B6300807.png)
![7-Chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B6300814.png)
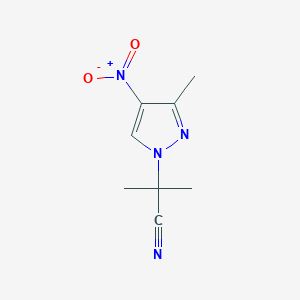

![3-[[5-(Hydroxymethyl)-2-methyl-pyrazol-3-yl]methylsulfanyl]naphthalen-1-ol](/img/structure/B6300836.png)
![7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B6300837.png)